O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create the compound in the laboratory. This often involves a series of chemical reactions, with the compound being formed as the product of the reactions.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility in various solvents, and its reactivity with other chemical species.Safety And Hazards
The safety and hazards associated with a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, and environmental impact.
Future Directions
Future directions in the study of a compound can include potential applications, such as in medicine or industry, and areas of research interest, such as understanding its mechanism of action or improving its synthesis.
properties
CAS RN |
147821-49-6 |
---|---|
Product Name |
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate |
Molecular Formula |
C16H23NO6S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[2-ethyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methylcarbamothioic S-acid |
InChI |
InChI=1S/C16H23NO6S/c1-3-9-6-11(5-4-10(9)7-17-16(21)24)23-15-14(20)13(19)12(18)8(2)22-15/h4-6,8,12-15,18-20H,3,7H2,1-2H3,(H2,17,21,24)/t8-,12-,13+,14+,15-/m0/s1 |
InChI Key |
JOSHUAQJVMGTGS-NBUQLFNLSA-N |
Isomeric SMILES |
CCC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)CNC(=O)S |
SMILES |
CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S |
Appearance |
Oil |
Other CAS RN |
147821-49-6 |
synonyms |
[[2-ethyl-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy- phenyl]methylamino]methanethioic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.